Indolizine-1-carbaldehyde
Overview
Description
Indolizine-1-carbaldehyde is a heterocyclic aromatic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles that exhibit significant biological and optical properties.
Synthetic Routes and Reaction Conditions:
Cyclization/Elimination: The Opatz group developed a method for synthesizing 2-aminoindolizines via the 5-exo-dig cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts.
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale cyclocondensation and cycloaddition reactions, utilizing catalysts and reagents that are compatible with a broad range of functional groups to achieve high yields and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound typically yields indolizine-1-methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Indolizine-1-carboxylic acid.
Reduction: Indolizine-1-methanol.
Substitution: Various substituted indolizine derivatives depending on the nucleophile used.
Mechanism of Action
Target of Action
Indolizine-1-carbaldehyde, a derivative of the indolizine class of compounds, is a nitrogen-containing heterocycle Indolizine serves as a precursor for widespread indolizidine alkaloids , which are known to interact with various biological targets.
Mode of Action
Indolizine derivatives have been reported to exhibit a variety of potential biological activities . The interaction of these compounds with their targets often leads to changes at the molecular and cellular levels, which can result in various biological effects.
Biochemical Pathways
Indolizine derivatives are known to be involved in various biological activities . These activities suggest that indolizine derivatives may affect multiple biochemical pathways, leading to downstream effects that contribute to their overall biological activity.
Result of Action
Indolizine derivatives are known to exhibit a variety of potential biological activities . These activities suggest that the action of indolizine derivatives can result in various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indolizine-1-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of indolizidine alkaloids. These alkaloids are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound interacts with various enzymes and proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may influence cellular processes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can influence gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and function . Studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Scientific Research Applications
Indolizine-1-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indole: Another nitrogen-containing heterocycle with significant biological activity.
Quinoline: A fused pyridine compound with applications in medicinal chemistry.
Isoquinoline: Similar to quinoline, with a different nitrogen position in the ring structure.
Uniqueness of Indolizine-1-carbaldehyde:
Structural Features: The unique positioning of the nitrogen atom in the indolizine ring distinguishes it from other similar compounds.
Biological Activity: this compound exhibits distinct biological activities, particularly in enzyme inhibition and receptor modulation, which are not as pronounced in other related compounds.
This compound continues to be a compound of interest due to its versatile applications and unique chemical properties. Its ongoing research and development hold promise for future advancements in various scientific fields.
Properties
IUPAC Name |
indolizine-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-7-8-4-6-10-5-2-1-3-9(8)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOORKGMSHWFZSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618586 | |
Record name | Indolizine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56671-64-8 | |
Record name | Indolizine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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